

Technical Whitepaper: Structural Characterization and Analytical Profiling of Ivabradine Impurity 5

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Compound of Interest

Compound Name:	Ivabradine Impurity 5
CAS No.:	1462470-54-7
Cat. No.:	B601734

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Executive Summary

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized primarily in the management of stable angina pectoris and chronic heart failure[1]. Throughout its synthetic lifecycle and formulation shelf-life, the active pharmaceutical ingredient (API) is susceptible to environmental stress, leading to the generation of specific degradation products. Among these, **Ivabradine Impurity 5** (commonly referred to as the "Open Ring" impurity) represents a critical degradant[2]. This whitepaper provides an in-depth analysis of the physicochemical properties of Impurity 5, the mechanistic causality behind its formation, and field-proven analytical workflows designed for its precise quantification.

Physicochemical Profiling and Structural Data

Ivabradine Impurity 5 is structurally defined by the cleavage of the benzazepinone ring intrinsic to the parent API. This ring-opening event drastically alters the molecule's polarity and spatial geometry, yielding a distinct carboxylic acid derivative[3].

Table 1: Physicochemical Properties of **Ivabradine Impurity 5**

Property	Value
Chemical Name (IUPAC)	(S)-2-(2-(2-((3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic Acid[4]
Common Nomenclature	Ivabradine Impurity 5 / Ivabradine Open Ring[2]
Molecular Formula	C ₂₇ H ₃₈ N ₂ O ₆ [3]
Molecular Weight	486.60 g/mol [4]
CAS Registry Number	1462470-54-7[3]
Structural Alteration	Benzazepinone lactam hydrolysis

Mechanistic Pathway of Formation

To understand the causality behind the formation of Impurity 5, one must examine the structural vulnerabilities of the Ivabradine molecule. The parent compound contains a 3-benzazepin-2-one moiety, which functions as a cyclic amide (lactam). Under conditions of hydrolytic stress—particularly during exposure to extremes of pH or prolonged aqueous environments—the lactam bond becomes highly susceptible to nucleophilic attack by water or hydroxide ions.

This hydrolysis cleaves the ring, converting the cyclic amide into two new functional groups: a secondary amine and a terminal acetic acid group. This results in the molecular formula C₂₇H₃₈N₂O₆, which represents a net addition of one water molecule (H₂O) to the parent API (C₂₇H₃₆N₂O₅)[3],[4].



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Figure 1: Mechanistic pathway of lactam hydrolysis leading to **Ivabradine Impurity 5**.

Analytical Workflows for Detection and Quantification

Regulatory frameworks (such as ICH Q3A/Q3B) mandate the rigorous monitoring of degradation products to ensure patient safety[5]. Because Impurity 5 is significantly more polar than Ivabradine (due to the newly exposed carboxylic acid and secondary amine), reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS/MS) serves as the optimal, self-validating system for its quantification[6].

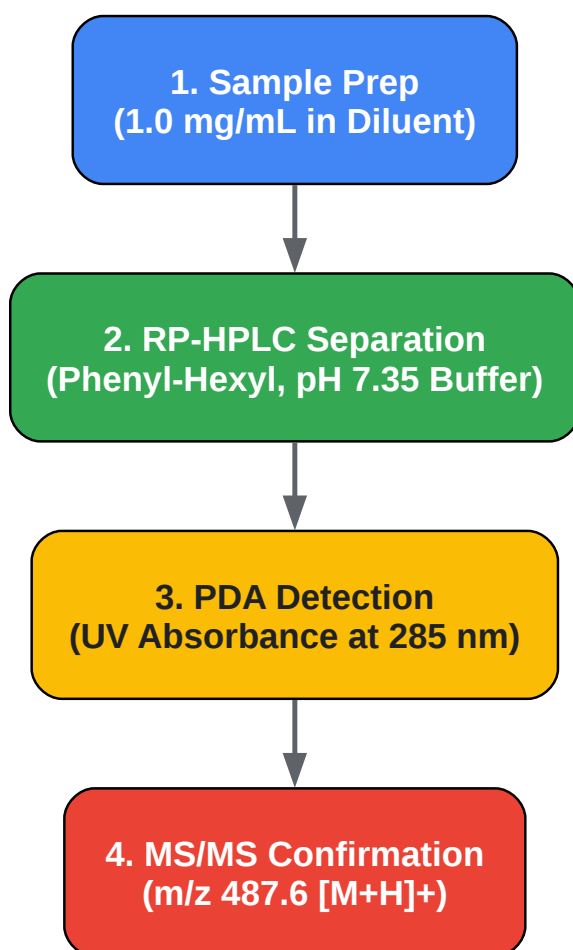
Causality in Method Design

A standard C18 column often suffers from peak tailing when analyzing Impurity 5 due to secondary interactions between the impurity's free amine and residual silanols on the silica matrix. Therefore, a Phenyl-Hexyl column is preferred to leverage π - π interactions for better peak symmetry. Furthermore, the mobile phase must be strictly buffered (e.g., using ammonium acetate at pH ~7.35) to control the ionization state of the carboxylic acid, ensuring reproducible retention times and preventing peak splitting[6].

Step-by-Step RP-HPLC Protocol

- **Sample Preparation:** Dissolve the API or formulated product in a compatible diluent (e.g., Water:Acetonitrile 50:50 v/v) to achieve a target concentration of 1.0 mg/mL. Sonicate the mixture for 10 minutes to ensure complete solubilization.
- **Chromatographic Setup:** Equip the HPLC system with a Phenyl-Hexyl column (250 × 4.6 mm, 5 μ m). Set the column oven temperature to 45°C. Elevated temperatures reduce mobile phase viscosity, thereby improving mass transfer and sharpening peak resolution[7].
- **Mobile Phase Configuration:**
 - Mobile Phase A: 20 mM Ammonium acetate buffer, adjusted to pH 7.35[6].
 - Mobile Phase B: Acetonitrile (HPLC grade).
- **Gradient Elution:** Initiate the chromatographic run at 11% Mobile Phase B. Ramp linearly to 34% B over 45 minutes. This shallow gradient ensures baseline resolution between the lipophilic API and the more polar Impurity 5[6].

- Detection: Monitor the eluent using a Photodiode Array (PDA) detector at 285 nm, which corresponds to the wavelength of maximum absorbance for the dimethoxybenzene chromophores present in the molecule[5].
- Mass Spectrometry Validation: Divert the post-column flow to an ESI-MS/MS or QDa detector operating in positive ion mode. Confirm the identity of the impurity by isolating the m/z 487.6 $[M+H]^+$ precursor ion[5].



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Figure 2: Step-by-step LC-MS/MS analytical workflow for quantifying **Ivabradine Impurity 5**.

Pharmacological and Toxicological Considerations

The structural integrity of the benzazepinone ring is an absolute prerequisite for Ivabradine's binding affinity to the highly expressed If ion channels in the sinoatrial node[1]. The hydrolytic

ring-opening event that generates Impurity 5 drastically alters the molecule's three-dimensional conformation and lipophilicity.

Consequently, Impurity 5 is generally considered pharmacologically inactive at the target receptor. However, the introduction of a novel secondary amine and a carboxylic acid creates new metabolic liabilities. These functional groups can alter the molecule's pharmacokinetic distribution and potentially introduce off-target toxicities or reactive intermediate formation during hepatic metabolism. Therefore, strict quantification of Impurity 5 during forced degradation and routine stability testing remains a non-negotiable requirement for drug safety[5].

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